2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound is involved in the synthesis of various heterocyclic compounds, which are studied for their potential biological activities. For instance, a study by Bekircan et al. (2015) involved the synthesis of novel heterocyclic compounds derived from similar structures and investigated their lipase and α-glucosidase inhibition activities (Bekircan, Ülker, & Menteşe, 2015). This research highlights the potential of such compounds in developing therapeutic agents targeting specific enzymes.
Coordination Complexes and Antioxidant Activity
The compound also plays a role in the formation of coordination complexes with metal ions, which are studied for their chemical properties and potential biological activities. For instance, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes to study the effect of hydrogen bonding on self-assembly and antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019). Such studies are crucial in understanding the structural requirements for antioxidant activity and could lead to the development of new antioxidant agents.
Anticancer Activity
Another significant area of research is the evaluation of the compound's derivatives for anticancer activity. Yurttaş et al. (2015) synthesized benzothiazole derivatives bearing different heterocyclic rings and screened them for their antitumor activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). The findings from such studies are pivotal in identifying new therapeutic candidates for cancer treatment.
Chemical Properties and Reactivity
The research also extends to exploring the chemical properties and reactivity of compounds derived from "2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide." Studies like those conducted by Krawczyk et al. (2000) focus on functionalization and the resulting biological activities, providing insights into the structural features necessary for desired biological effects (Krawczyk, Migawa, Drach, & Townsend, 2000).
Properties
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-12-10-24-16(19-12)20-15(22)11-25-17-18-7-8-21(17)9-13-3-5-14(23-2)6-4-13/h3-8,10H,9,11H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSKRDXSHFCHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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